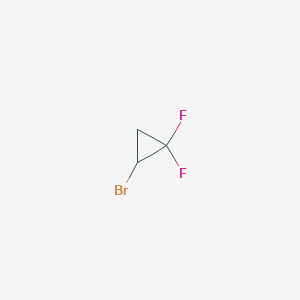

2-Bromo-1,1-difluorocyclopropane

Description

Significance of Organofluorine Compounds in Synthetic Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern synthetic research. numberanalytics.comwikipedia.org The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.combeilstein-journals.org This is attributed to fluorine's unique characteristics, including its high electronegativity, small atomic size (mimicking a hydrogen atom), and the exceptional strength of the C-F bond. wikipedia.orgbeilstein-journals.org

In medicinal chemistry, approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its beneficial impact on drug efficacy. utdallas.edu The introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity to target enzymes or receptors. utdallas.eduacs.orgrsc.org Notable examples of fluorinated drugs include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex). numberanalytics.com Similarly, in agrochemicals, fluorine substitution is a common strategy to improve the potency and stability of pesticides and herbicides. wikipedia.orgbenthamdirect.com Beyond life sciences, organofluorine compounds are crucial in materials science, leading to the development of fluoropolymers like Teflon with high thermal stability and chemical resistance, as well as specialized surfactants and solvents. numberanalytics.comwikipedia.org The growing demand for these advanced materials and pharmaceuticals continues to drive research into novel and efficient methods for synthesizing organofluorine compounds. benthamdirect.commdpi.com

Structural and Electronic Perturbations Induced by Cyclopropane (B1198618) and Geminal Difluorine Moieties

The combination of a cyclopropane ring and geminal difluoride substitution, as seen in 2-Bromo-1,1-difluorocyclopropane, creates a molecule with distinct structural and electronic properties. The cyclopropane ring itself is a source of significant ring strain, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbons. This strain results in C-C bonds with increased p-character, often described as "bent bonds," which impart some properties similar to a carbon-carbon double bond. researchgate.net

The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro group) further perturbs the system. Fluorine's high electronegativity induces significant polarization of the C-F bonds and weakens the adjacent C-C bonds of the cyclopropane ring. beilstein-journals.org This substitution dramatically increases the ring strain energy. For instance, the strain energy of 1,1-difluorocyclopropane is estimated to be around 42.4 kcal/mol, a substantial increase from the 27.1 kcal/mol of unsubstituted cyclopropane. rsc.orgresearchgate.net This heightened strain makes the molecule more susceptible to ring-opening reactions. beilstein-journals.orgacs.org

The geminal difluorine group also influences bond lengths and angles. The C-C bond opposite the CF₂ group is lengthened and weakened, making it the most likely site for cleavage in many reactions. rsc.org This combination of high ring strain and specific electronic effects makes gem-difluorocyclopropanes, including the bromo-derivative, highly reactive and synthetically valuable motifs. beilstein-journals.org

Table 1: Comparison of Physicochemical Properties

| Property | Cyclopropane | 1,1-Difluorocyclopropane |

|---|---|---|

| Ring Strain Energy | ~27.1 kcal/mol rsc.org | ~42.4 kcal/mol rsc.orgresearchgate.net |

| C1-C2 Bond Length | ~1.51 Å | Shortened rsc.org |

| C2-C3 Bond Length | ~1.51 Å | Lengthened (distal bond) rsc.org |

| Reactivity | Undergoes ring-opening | Prone to ring-opening reactions beilstein-journals.orgrsc.org |

Overview of Reactive Intermediates and Synthon Utility of Fluorinated Cyclopropanes

Fluorinated cyclopropanes, particularly those bearing additional functional groups like this compound, are highly valuable reactive intermediates, or "synthons," in organic synthesis. researchgate.netbeilstein-journals.org They serve as compact, three-carbon building blocks for constructing more complex fluorinated molecules that are otherwise difficult to access. researchgate.net Their synthetic utility stems primarily from their tendency to undergo controlled ring-opening reactions, driven by the release of significant ring strain. beilstein-journals.orgrsc.org

The presence of the bromine atom in this compound provides an additional site for chemical manipulation. The bromine can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. This bifunctionality allows for a diverse range of chemical transformations.

Common reactions involving this class of compounds include:

Ring-opening reactions: Catalyzed by transition metals or Lewis acids, these reactions can cleave the strained C-C bond to generate various linear fluoroallylic structures. rsc.orgrsc.org

Substitution Reactions: The bromine atom can be replaced by a variety of nucleophiles.

Elimination Reactions: Under basic conditions, elimination of HBr can lead to the formation of difluorocyclopropene intermediates.

These transformations make this compound and related compounds key precursors for synthesizing fluorinated analogs of biologically active molecules, functional materials, and other valuable chemical entities. researchgate.netbeilstein-journals.org

Table 2: Synthon Utility of this compound

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Substitution | Nucleophiles (e.g., alkoxides, hydroxides) | Substituted difluorocyclopropanes |

| Ring-Opening | Transition metal catalysts, Lewis acids rsc.orgrsc.org | Monofluoroalkenes, difluoroallyl compounds rsc.orgrsc.org |

| Elimination | Base | Difluorocyclopropene derivatives |

| Cross-Coupling | Metal catalysts (e.g., Palladium, Copper) rsc.org | Aryl- or alkyl-substituted difluorocyclopropanes |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-difluorocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2/c4-2-1-3(2,5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMKSEBQTJOQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51326-64-8 | |

| Record name | 2-Bromo-1,1-difluorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Pathways of 2 Bromo 1,1 Difluorocyclopropane

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 2-bromo-1,1-difluorocyclopropane is dictated by the electronic effects of its substituents. The bromine atom provides a site for nucleophilic attack, while the fluorine atoms modulate the electrophilicity of the adjacent carbon centers.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound can be displaced by various nucleophiles. These reactions are fundamental in modifying the cyclopropane (B1198618) structure and introducing new functionalities. lookchem.com For instance, nucleophiles such as hydroxide (B78521) or alkoxide ions can substitute the bromine atom to form different cyclopropane derivatives. The reactivity in these substitution reactions is enhanced by the strain of the cyclopropane ring, which makes the molecule more susceptible to nucleophilic attack at the bromine site compared to linear analogues.

Ring-Opening Reactions of the 1,1-Difluorocyclopropane Moiety

A significant aspect of the chemistry of this compound involves the opening of the strained cyclopropane ring. These reactions can be initiated by radicals, nucleophiles, or acids, leading to a variety of linear and cyclic products. beilstein-journals.orgresearchgate.net

Radical-Mediated Ring Opening Mechanisms (e.g., Distal Bond Cleavage)

Under radical conditions, the 1,1-difluorocyclopropane ring can undergo cleavage. cas.cn The presence of two fluorine atoms weakens the opposing C-C bond (the distal bond), making it the preferred site for cleavage. beilstein-journals.orgresearchgate.netrsc.org For instance, the reaction of difluoro(methylene)cyclopropanes with a bromine radical leads to the opening of the difluorocyclopropane ring through cleavage of the distal bond. cas.cn This process often involves the formation of a cyclopropyl-substituted carbon radical which then undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.org

Nucleophile-Induced Ring Opening Processes (e.g., Amines, Thiolates, Alkoxides)

The strained ring of this compound is susceptible to opening by nucleophiles. cas.cn The outcome of these reactions is highly dependent on the nature of the nucleophile. While some nucleophiles like ethanol, phenolate, and thiophenolate may lead to addition products without ring opening, others, such as primary amines, can induce ring cleavage. cas.cn For example, the reaction with benzylamine (B48309) results in the opening of the difluorocyclopropane ring to form a monofluorinated butadiene derivative. cas.cn Thiolate nucleophiles have also been shown to induce regioselective distal bond cleavage in gem-difluorocyclopropyl ketones. beilstein-journals.org

Table 1: Nucleophile-Induced Reactions of Difluoro(methylene)cyclopropanes

| Nucleophile | Product Type | Ring Opening | Reference |

| Ethanol | Addition Product | No | cas.cn |

| Phenolate | Addition Product | No | cas.cn |

| Thiophenolate | Addition Product | No | cas.cn |

| Malonate Anion | Addition Product | No | cas.cn |

| Benzylamine | Monofluorinated Butadiene | Yes | cas.cn |

| Primary Amines | Ring-Opened Products | Yes | cas.cn |

| Secondary Amines | Ring-Opened Products (lower yields) | Yes | cas.cn |

Proton-Mediated Ring Opening and Subsequent Transformations

In the presence of strong acids, such as triflic acid, this compound derivatives can undergo proton-mediated ring opening. st-andrews.ac.ukresearchgate.net Protonation of the cyclopropane ring can lead to the regioselective cleavage of the C-C bond distal to the difluorinated carbon. st-andrews.ac.ukresearchgate.net This process generates carbocationic intermediates, such as oxocarbenium ions in the case of 2-aryloxy-1,1-difluorocyclopropanes, which can then undergo further transformations. st-andrews.ac.ukresearchgate.net For example, these intermediates can be trapped by nucleophiles like nitriles in a Ritter-type reaction, followed by cyclization to form complex heterocyclic structures. st-andrews.ac.ukresearchgate.net The regioselectivity of the ring opening can be influenced by the strength of the acid; weak acids may favor cleavage of the distal bond via an SN2-type mechanism, while strong acids can lead to proximal bond cleavage through the formation of a more stable, fluorine-stabilized carbocation (SN1 mechanism). beilstein-journals.org

Transition Metal-Catalyzed Ring Opening/Functionalization (e.g., Pd, Rh, Ni, Cu Catalysis)

Transition metal catalysis provides a powerful toolkit for the controlled ring-opening and subsequent functionalization of gem-difluorocyclopropanes. These reactions often proceed through distinct mechanistic pathways depending on the metal, ligands, and reaction partners, offering access to a diverse array of fluorinated molecules.

Palladium (Pd) Catalysis: Palladium catalysts are widely employed for the ring-opening cross-coupling of gem-difluorocyclopropanes with a range of nucleophiles. A common mechanistic pathway involves the oxidative addition of the palladium(0) catalyst into the distal C–C bond of the cyclopropane ring. This is followed by a β-fluoride elimination to generate a 2-fluoroallyl-palladium intermediate. This intermediate can then undergo reductive elimination with a nucleophile to yield the desired monofluoroalkene product. rsc.orgcas.cn The choice of ligands, such as bulky and electron-rich biarylphosphines (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs) like IHept, is crucial for achieving high efficiency and selectivity, particularly when using less reactive nucleophiles like β-diketones or for bis-fluoroallylation reactions. bohrium.com

Rhodium (Rh) Catalysis: Rhodium catalysts exhibit diverse reactivity with gem-difluorocyclopropanes, enabling cycloaddition reactions and regio-switchable cross-couplings. For instance, Rh(I) complexes can catalyze [3+2] cycloadditions with internal alkenes, leading to the formation of gem-difluorinated cyclopentanes. bohrium.com In some cases, rhodium catalysis can proceed through the formation of a rhodacycle intermediate, which can then undergo migratory insertion and subsequent transformations. researchgate.net This versatility allows for the construction of complex cyclic systems while retaining the difluoromethylene unit.

Nickel (Ni) Catalysis: Nickel catalysts are effective for the ring-opening reactions of gem-difluorocyclopropanes, often proceeding through a radical mechanism. rsc.orgbohrium.com For example, Ni(I) complexes can initiate a radical ring-opening, which is distinct from the oxidative addition pathway common for palladium. bohrium.com Nickel-catalyzed cross-coupling reactions with reagents like aryl boronic acids have also been developed. bohrium.com These reactions expand the scope of accessible products to include various substituted fluoroalkenes. The mechanism of nickel-catalyzed cross-coupling reactions is complex and can involve multiple oxidation states of nickel, with the specific pathway influenced by the choice of ligands and substrates. researchgate.net

Copper (Cu) Catalysis: Copper-catalyzed reactions of gem-difluorocyclopropanes provide another avenue for functionalization. For example, copper-catalyzed enantioselective hydrosilylation of gem-difluorocyclopropenes has been achieved, yielding optically active silyl-substituted gem-difluorocyclopropanes. thieme-connect.de The proposed mechanism involves the formation of a fluorinated organocopper intermediate, which can then react with an electrophile. researchgate.net In the context of ring-opening, copper can facilitate reactions with various nucleophiles, expanding the synthetic utility of these strained rings.

| Catalyst System | Typical Reaction Type | Key Mechanistic Feature | Primary Product Type |

|---|---|---|---|

| Pd(0) / Biarylphosphine or NHC Ligands | Cross-Coupling | Oxidative addition into distal C-C bond, β-fluoride elimination | Monofluoroalkenes |

| Rh(I) or Rh(III) Complexes | Cycloaddition, Cross-Coupling | Formation of metallacycle intermediates | gem-Difluorinated cyclopentanes, Fluorinated dienes |

| Ni(I) or Ni(0) Complexes | Cross-Coupling, Hydrodefluorination | Radical ring-opening mechanism | Substituted fluoroalkenes |

| Cu(I) Complexes | Hydrosilylation, Cross-Coupling | Formation of organocopper intermediates | Silyl-substituted gem-difluorocyclopropanes |

Photoredox Catalysis in Ring Opening Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for initiating the ring-opening of gem-difluorocyclopropanes. rsc.org This approach typically relies on the generation of a radical cation intermediate from the cyclopropane substrate.

The general mechanism commences with the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the gem-difluorocyclopropane, leading to the formation of a cyclopropane radical cation. thieme-connect.deacs.org This radical cation is highly reactive, and the weakened C-C bonds are susceptible to cleavage. Nucleophilic attack on the radical cation can induce ring-opening, often in a regio- and stereoselective manner, to produce a radical intermediate (e.g., a benzyl (B1604629) radical if an aryl-substituted cyclopropane is used). bohrium.comacs.org This radical can then be further functionalized. For example, in the presence of alcohols and 4-cyanopyridine, a 1,3-alkoxypyridylation can be achieved. acs.org Similarly, dioxygenation with two alcohol molecules can lead to α,α-difluorinated-1,3-diethers via a proposed concerted Sₙ2-like ring-opening. researchgate.net The hyperconjugative interaction between the cyclopropane ring and a photo-oxidized aromatic substituent can also play a key role in facilitating the ring-opening step. rsc.org

Rearrangement and Isomerization Pathways

Beyond functionalization through ring-opening, this compound and related compounds can undergo various rearrangement and isomerization reactions, often under thermal or specific catalytic conditions. These pathways are governed by the formation of highly reactive intermediates.

Thermal Rearrangements Involving Diradical Intermediates

Upon heating, gem-difluorocyclopropanes, particularly those bearing unsaturated substituents like vinyl or alkenyl groups, can undergo thermal rearrangements. These reactions typically proceed through the homolytic cleavage of the strained C-C bond, leading to the formation of a diradical intermediate. beilstein-journals.orgcas.cn The presence of the gem-difluoro group weakens the distal C1-C3 bond, promoting its cleavage at lower temperatures compared to non-fluorinated analogues. beilstein-journals.org

For instance, 2,2-difluoro-1-vinylcyclopropane undergoes a vinylcyclopropane-to-cyclopentene rearrangement. strath.ac.uk The reaction proceeds via a 2,2-difluorotrimethylene diradical intermediate, which is stabilized by conjugation of the radical centers with the σ*-orbital of the C-F bonds. beilstein-journals.org This stabilization can be represented by a dipolar resonance structure involving a 2-fluoroallyl cation and a fluoride (B91410) anion. beilstein-journals.org The subsequent recyclization of this diradical intermediate leads to the final cyclopentene (B43876) product. beilstein-journals.org The stereochemistry of the starting material can influence the stereochemical outcome of the rearrangement, suggesting a degree of concertedness in the ring-opening and closing steps.

Stereomutation via Cyclopropanylide Intermediates

The stereomutation of optically active gem-difluorocyclopropanes can occur through the formation of cyclopropanylide (cyclopropyl anion) intermediates. This has been observed during the desilylation of optically active silyl-substituted gem-difluorocyclopropanes with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net A significant reduction in the enantiopurity of the product suggests a racemization pathway. researchgate.net

Computational studies using DFT support a mechanism involving the formation of a cyclopropanylide anion. researchgate.net This anionic intermediate can undergo isomerization through intramolecular hydrogen migration, leading to a more thermodynamically stable cyclopropanylide anion, which facilitates the racemization at the stereocenter. researchgate.net This pathway is energetically more favorable than a pathway involving the homolytic cleavage to a diradical intermediate, which would require a much higher activation energy. researchgate.net The presence of an electron-withdrawing group on the cyclopropane ring can accelerate this racemization by stabilizing the anionic intermediate. researchgate.net

Mechanisms of Ring Expansion and Fluoride Elimination

Ring expansion reactions of gem-difluorocyclopropanes provide access to larger ring systems, often accompanied by the elimination of one or both fluorine atoms. gem-Difluorocyclopropyl ketones, for example, can undergo ring expansion to form 3-fluoro-2,5-disubstituted furans. cas.cn Acid-catalyzed hydrolysis of gem-difluorocyclopropyl acetals can also lead to the formation of 2-aryl-3-fluorofurans. acs.org The mechanism can proceed either through the initial formation of a gem-difluorocyclopropyl ketone or by direct rearrangement of the protonated acetal. acs.org

Fluoride elimination is a common subsequent step in many ring-opening reactions of gem-difluorocyclopropanes. As mentioned in the context of palladium catalysis, β-fluoride elimination from an organometallic intermediate is a key step in forming monofluoroalkenes. rsc.org This elimination is driven by the formation of a stable metal-fluoride bond and the generation of a π-system. In other contexts, fluoride elimination can be induced by a base or can occur from an unstable anionic intermediate. For example, in some nucleophilic ring-opening reactions of gem-difluorocyclopropyl ketones, the initially formed difluoroenolate can undergo subsequent elimination and substitution of fluoride. acs.org The propensity for fluoride elimination is a critical factor that dictates the final product structure in many transformations of gem-difluorocyclopropanes.

| Pathway | Key Intermediate | Driving Force / Conditions | Typical Outcome |

|---|---|---|---|

| Thermal Rearrangement | Diradical | Heat, release of ring strain | Vinylcyclopropane-cyclopentene rearrangement |

| Stereomutation | Cyclopropanylide (anion) | Base (e.g., F⁻), stabilization of anion | Racemization of chiral centers |

| Ring Expansion | Cationic or enolate intermediates | Acid or base catalysis | Formation of larger rings (e.g., furans) |

| Fluoride Elimination | Organometallic or anionic intermediates | β-elimination from an intermediate | Formation of monofluoroalkenes |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the stepwise processes of chemical reactions, allowing for the characterization of transient species like transition states and intermediates.

Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of fluorinated cyclopropanes due to its balance of computational cost and accuracy. beilstein-journals.org DFT calculations are used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. arxiv.org The transition state, representing the energy maximum along the reaction coordinate, is key to determining the reaction's feasibility and rate. arxiv.org

For reactions involving gem-difluorocyclopropanes, DFT has been successfully applied to predict regioselectivity—the preference for bond formation or cleavage at one position over another. For instance, in the ring-opening of gem-difluorocyclopropyl ketones promoted by boron trihalides, DFT calculations can rationalize the observed preferential cleavage of the proximal C-C bond (adjacent to the carbonyl group). nih.gov Similarly, in Lewis acid-catalyzed [3+2]-cycloaddition reactions of gem-difluorocyclopropane diesters, DFT calculations have shown that the C–C bond cleavage occurs via an SN2-type attack of a carbonyl oxygen, explaining the observed product formation.

Quantum-chemical studies on various fluorinated cyclopropanes using DFT methods, such as B3LYP-GD3BJ/6-311++G(d,p), have proven reliable for predicting their energetics and properties. beilstein-journals.org These studies help rationalize why certain isomers are more stable and why specific reaction pathways are favored, providing a theoretical foundation for experimental observations.

Table 1: Representative DFT Functionals and Basis Sets Used in Fluorinated Cyclopropane (B1198618) Studies

| Computational Method | Application | Reference |

| B3LYP-GD3BJ/6-311++G(d,p) | Optimization and energetic predictions of fluorinated cyclopropanes. | beilstein-journals.orgnih.gov |

| B3PW91/DGTZVP | Modeling of organometallic species and reaction intermediates. | mdpi.com |

| MP2/6-311++G** | Calculation of ground and transition state geometries for elimination reactions. |

Ab Initio Calculations for Biradical Intermediates

While DFT is widely used, ab initio calculations, which are based on first principles without empirical parameterization, provide another high-level approach to understanding reaction mechanisms. These methods are particularly valuable for studying species with complex electronic structures, such as biradical intermediates.

The thermal rearrangements and stereomutations of gem-difluorocyclopropanes are often proposed to proceed through the homolytic cleavage of a C-C bond, forming a 1,3-biradical intermediate. nih.gov Computational studies on the stereomutation of 1,1-difluoro-2,3-dimethylcyclopropane have indicated that these processes occur via the formation of a 2,2-difluorotrimethylene diradical. nih.gov High-level ab initio calculations have been employed to study the energetics and preferred rotational pathways (conrotation vs. disrotation) of the methylene (B1212753) groups in these biradical intermediates, providing insights that are difficult to obtain experimentally. nih.gov These computational investigations have found that the presence of fluorine substituents can significantly lower the activation energies for these transformations compared to their non-fluorinated analogs. nih.govcas.cn

Molecular Dynamics Simulations for Solvent Effects on Reaction Pathways

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed, explicit picture of how individual solvent molecules influence reaction pathways. nih.gov MD simulations model the motion of every atom in the system over time, offering insights into dynamic effects, specific solvent-solute interactions, and the role of the solvent in stabilizing or destabilizing transition states and intermediates.

For a polar molecule like 2-bromo-1,1-difluorocyclopropane, solvent polarity is expected to play a significant role in its reactivity, particularly in reactions involving charged or highly polar intermediates. MD simulations could be used to:

Model the solvation shell around the cyclopropane ring.

Investigate how solvent molecules rearrange during the approach to a transition state.

Calculate the free energy profile of a reaction in a specific solvent environment.

While MD simulations have been applied to study the binding of complex fluorocyclopropane-containing molecules within biological systems, detailed studies focusing specifically on the solvent effects on the reaction pathways of this compound are a prospective area for future research. nih.gov

Analysis of Electronic Effects and Strain Energy in Fluorinated Cyclopropanes

The introduction of fluorine atoms onto a cyclopropane ring induces profound changes in its electronic structure and inherent strain, which in turn dictates its reactivity.

In gem-difluorocyclopropanes, a specific type of hyperconjugation, described as an anomeric-like effect, occurs. This involves the delocalization of electron density from the lone pairs of one fluorine atom (nF) into the antibonding orbital of the adjacent C-F bond (σCF). nih.govresearchgate.net This nF → σCF interaction provides significant stabilization to molecules featuring geminal fluorines. beilstein-journals.orgnih.gov Natural Bond Orbital (NBO) analysis quantifies this stabilization, with studies on 1,1-difluorocyclopropane indicating a stabilization energy of around 14.3 kcal/mol per interaction. researchgate.net This electronic effect helps to counteract some of the destabilization caused by increased ring strain.

The cyclopropane ring is inherently strained due to its 60° internal bond angles, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. The substitution of two hydrogen atoms with two fluorine atoms at the same carbon (geminal substitution) further increases this ring strain.

Computational and experimental data indicate that the ring-strain energy of gem-difluorocyclopropane is approximately 42.4 kcal/mol, significantly higher than the ~27.1 kcal/mol for unsubstituted cyclopropane. cas.cn This increased strain energy is a key factor in the reactivity of the molecule.

This gem-difluoro substitution also has a profound electronic effect on the C-C bonds of the ring. The bond opposite the CF₂ group (the distal bond) is significantly weakened and lengthened, while the adjacent C-C bonds are shortened. nih.govcas.cn This weakening is estimated to be between 8–10 kcal/mol. nih.gov Consequently, the distal bond is more susceptible to cleavage. This predictable selectivity is a cornerstone of the synthetic utility of gem-difluorocyclopropanes, as ring-opening reactions proceed with high regioselectivity, preferentially breaking the weakest C-C bond to form 1,3-difunctionalized products. cas.cnrsc.org

Table 2: Comparison of Strain Energy and Bond Properties in Cyclopropane and gem-Difluorocyclopropane

| Property | Cyclopropane | gem-Difluorocyclopropane | Reference |

| Ring Strain Energy | ~27.1 kcal/mol | ~42.4 kcal/mol | cas.cn |

| Distal C-C Bond | N/A | Lengthened and weakened by 8-10 kcal/mol | nih.govcas.cn |

| Bond Cleavage | Non-selective | Highly regioselective at the distal C-C bond | cas.cnrsc.org |

Stereochemical Aspects in 2 Bromo 1,1 Difluorocyclopropane Chemistry

Chiral Synthesis and Enantioselective Methodologies for Fluorinated Cyclopropanes

The synthesis of optically active gem-difluorocyclopropanes is a significant area of research due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. nih.govresearchgate.net Chemo-enzymatic methods have proven effective in producing chiral gem-difluorocyclopropanes. nih.gov One strategy involves the enzymatic resolution of racemic intermediates to yield enantiomerically enriched products. For instance, lipase-catalyzed hydrolysis can be used to selectively react with one enantiomer of a gem-difluorocyclopropyl derivative, allowing for the separation of the enantiomers. beilstein-journals.org

Recent advancements have also focused on biocatalytic strategies for the stereoselective synthesis of both mono- and gem-difluorocyclopropanes. nih.gov Engineered myoglobin-based catalysts have been developed to cyclopropanate a range of gem-difluoroalkenes with high diastereoselectivity and enantioselectivity, achieving up to 99:1 diastereomeric ratio (d.r.) and 99% enantiomeric excess (e.e.). nih.govresearchgate.net This biocatalytic approach offers a powerful tool for accessing chiral fluorinated cyclopropanes that are challenging to obtain through traditional chemocatalytic methods. nih.govwpmucdn.com

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of cyclopropanation reactions. For example, N-acylimidazolidinones have been used as chiral auxiliaries in the difluorocyclopropanation of alkenes. nih.gov Rhodium-catalyzed cyclopropanation of alkenes with fluorinated diazo compounds, using chiral ligands, has also been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and excellent enantioselectivity (88–98% e.e.). organic-chemistry.org

| Methodology | Catalyst/Auxiliary | Stereoselectivity | Reference |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Up to 99:1 d.r., 99% e.e. | nih.govresearchgate.net |

| Chiral Auxiliary-Directed Cyclopropanation | N-acylimidazolidinone | Diastereoselective | nih.gov |

| Rhodium-Catalyzed Cyclopropanation | Rhodium complex with chiral ligand | >94% d.r., 88-98% e.e. | organic-chemistry.org |

| Chemo-enzymatic Resolution | Lipase | Enantioselective | beilstein-journals.org |

Diastereoselective Control in Cyclopropanation and Ring-Opening Reactions

Diastereoselective control is crucial in both the formation and subsequent transformation of 2-bromo-1,1-difluorocyclopropane and related compounds. The stereochemical outcome of cyclopropanation reactions is often influenced by the directing effects of substituents on the alkene starting material.

Ring-opening reactions of gem-difluorocyclopropanes also present opportunities for diastereoselective control. The cleavage of the C-C bond distal to the CF2 group is a common feature of these reactions, driven by the release of ring strain and the electronic effects of the fluorine atoms. beilstein-journals.org The stereochemistry of the starting cyclopropane (B1198618) can influence the stereochemical outcome of the ring-opened product. For instance, Lewis acid-catalyzed [3+2]-cycloaddition reactions of gem-difluorocyclopropane diesters with aldehydes or ketones can construct densely functionalized gem-difluorotetrahydrofuran skeletons with high diastereoselectivity. Similarly, rhodium-catalyzed [3+2] cycloaddition reactions with internal alkenes can produce gem-difluorinated cyclopentanes with good diastereoselectivity.

Furthermore, the oxidative ring-opening of substituted cyclopropanes can proceed with varying degrees of diastereoselectivity. For example, the 1,3-difluorination of a substituted cyclopropane was found to have modest diastereoselectivity (3:1), while less substituted substrates underwent stereospecific difluorination. nih.gov In some cases, the ring-expansion rearrangement of gem-difluorocyclopropenes can be highly diastereoselective, exclusively yielding cis-substituted cyclopentenes.

Stereomutation Mechanisms and Pathways for Racemization

The stereochemical stability of chiral this compound and its derivatives is a key consideration. Thermal stereomutation of dihalocyclopropanes has been observed, indicating that racemization can occur under certain conditions. nih.gov For 2,3-dialkyl-1,1-difluorocyclopropanes, thermal isomerization studies have shown a preference for coupled disrotatory motions during the ring-opening and closing process. beilstein-journals.orgnih.gov This proceeds through a 2,2-difluorotrimethylene diradical intermediate. beilstein-journals.org

A study on the desilylation of optically active silyl-substituted gem-difluorocyclopropanes revealed a significant reduction in enantiopurity, suggesting a pathway for racemization. researchgate.netresearchgate.net The presence of an electron-withdrawing aryl substituent at the 3-position accelerated this racemization, pointing to the involvement of an anionic intermediate. researchgate.netresearchgate.net Density functional theory (DFT) studies support an isomerization pathway involving the intramolecular migration of a hydrogen atom in an anionic 2,2-difluoromethyl-3-phenylcyclopropanylide intermediate. researchgate.net The high energy barrier for homolytic cleavage of the distal C-C bond makes a diradical-mediated racemization pathway less likely under these conditions. researchgate.net

| Condition | Proposed Intermediate | Key Factor |

| Thermal Isomerization | 2,2-Difluorotrimethylene diradical | Coupled disrotatory motion |

| Desilylation with TBAF | Anionic cyclopropanylide | Stability of anionic intermediate |

Conformational Analysis and Stereoelectronic Effects of Halogenated Difluorocyclopropanes

The conformational preferences and stereoelectronic effects in halogenated difluorocyclopropanes are dictated by the interplay of steric and electronic interactions. The high electronegativity of fluorine atoms introduces significant polarity to the C-F bonds, which in turn influences the molecule's geometry and reactivity. nih.gov

In gem-difluorocyclopropanes, the C-C bond opposite to the CF2 group (the distal bond) is lengthened and weakened, making it more susceptible to cleavage in ring-opening reactions. This is a consequence of the redistribution of s- and p-character in the C-C bonds of the cyclopropane ring due to the electron-withdrawing nature of the fluorine atoms.

Stereoelectronic effects, such as hyperconjugation, also play a role in determining the conformational preferences of halogenated compounds. For instance, in 1,2-dihaloethanes, the gauche effect, which is a preference for a gauche conformation, is observed in 1,2-difluoroethane (B1293797) due to σCH → σCF hyperconjugation. researchgate.net In contrast, for larger halogens like bromine and iodine, the trans conformer is favored due to CX/CX electron delocalization and steric/electrostatic repulsion. researchgate.net While not directly on a cyclopropane, these principles of stereoelectronic interactions are relevant to understanding the conformational behavior and reactivity of this compound. The interaction between the C-Br and C-F bonds, as well as their interactions with the C-H bonds on the cyclopropane ring, will influence the molecule's preferred conformation and its reactivity profile. The development of synthetic methods for cis-α,α-difluorocyclopropanes has highlighted their potential as isosteres of the 1,4-dicarbonyl moiety, suggesting that the stereoelectronic effects of the gem-difluoro group can mimic the conformational behavior of carbonyl groups. nih.gov

Applications in Advanced Organic Synthesis As Building Blocks

Precursors for Complex Fluorinated Organic Molecules

The presence of the gem-difluoro group and a bromine atom makes 2-bromo-1,1-difluorocyclopropane an attractive starting material for the synthesis of more intricate fluorinated compounds. The high electronegativity of fluorine can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. chinesechemsoc.org

Fluorinated heterocyclic compounds are of great interest in medicinal and agricultural chemistry. chim.itmdpi.com this compound and its derivatives are instrumental in the synthesis of these systems. For instance, 2-aryloxy-1,1-difluorocyclopropanes, which can be prepared through difluorocyclopropanation, undergo triflic acid-induced regioselective ring opening. This process, followed by an interrupted Ritter reaction, yields 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines. chim.it This method highlights the utility of the difluorocyclopropane moiety in constructing complex heterocyclic frameworks. chim.it

The synthesis of fluorinated heterocycles often involves the generation of difluorocarbene, which can be derived from various precursors. chim.it The resulting difluorocyclopropanes then serve as intermediates that can be transformed into a variety of heterocyclic structures, including those containing sulfur. mdpi.com

Bicyclo[1.1.1]pentanes (BCPs) are recognized as important bioisosteres for phenyl, tert-butyl, and alkynyl groups in drug discovery, often improving the physicochemical properties of drug candidates. acs.orgnih.gov The synthesis of fluorinated BCP analogues has been a significant challenge. A notable advancement is the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes (BCP-F2) through the insertion of difluorocarbene into bicyclo[1.1.0]butanes. acs.orgnih.govresearchgate.net This reaction proceeds under mild conditions and provides a direct route to these valuable fluorinated scaffolds. acs.org

The difluorocyclopropanation of alkenyl trifluoroborates has also been used to create spiro compounds containing selectively fluorinated cyclopropanes. beilstein-journals.org These methods underscore the importance of difluorocyclopropane derivatives in accessing novel and complex polycyclic and spirocyclic systems for various applications.

Strategic Role in Medicinal Chemistry and Agrochemical Discovery Programs

The introduction of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their biological activity and properties. chinesechemsoc.orgbeilstein-journals.org this compound and related gem-difluorocyclopropanes are key players in this arena.

Bioisosterism, the replacement of a part of a molecule with another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The difluoromethylene group (CF2) is considered a bioisostere for an oxygen atom. cas.cn Furthermore, fluorinated cyclopropanes have been successfully employed as bioisosteres in peptidomimetics and other areas of medicinal chemistry. nih.gov

A significant application is the synthesis of monofluoroalkene-based dipeptide bioisosteres. This is achieved through a strategy involving the regioselective ring-opening of (2,2-difluorocyclopropyl)methyl acetates. thieme-connect.com This approach utilizes the difluorocyclopropyl moiety as a four-carbon unit to construct molecules that mimic the structure of dipeptides. thieme-connect.com

This compound is a crucial intermediate for creating a diverse range of advanced fluorine-containing scaffolds. biosynth.com Its reactivity allows for the introduction of the gem-difluoro cyclopropyl (B3062369) motif into larger, more complex molecules. These scaffolds are highly sought after in drug discovery and agrochemical research due to the beneficial effects of fluorine. kuleuven.be

The ring-opening transformations of gem-difluorocyclopropanes provide access to a wide variety of fluorinated organic molecules. rsc.org For example, palladium-catalyzed ring-opening reactions of gem-difluorocyclopropanes with malonates can yield β-fluoroalkenes. rsc.org These reactions demonstrate the versatility of gem-difluorocyclopropanes as synthons for creating linear and branched monofluoroalkenes. rsc.org

Contribution to Materials Science Applications

The unique properties imparted by the difluorocyclopropane unit extend beyond biological applications into the realm of materials science. Compounds containing a difluorocyclopropane skeleton are being explored for their potential use in liquid crystals and polymer materials. google.com The introduction of this moiety can influence the physical properties of materials, opening up new avenues for the design of advanced functional materials. google.comresearchgate.net

Synthesis of Fluorinated Liquid Crystal Architectures

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and dielectric properties. The gem-difluorocyclopropane unit, in particular, has been explored as a motif to create novel liquid crystalline materials. While direct studies specifying the use of this compound are not extensively detailed, the synthesis of structurally related fluorinated liquid crystals provides strong evidence for its potential in this area.

A key approach to incorporating the difluorocyclopropane unit is through the [2+1] cycloaddition of a difluorocarbene to an appropriate olefin. Research has demonstrated the synthesis of liquid crystal candidates where a difluorocyclopropane ring is installed at the terminus of the molecular structure. For instance, the reaction of a terminal olefin with trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide serves as an effective method for generating difluorocarbene in situ, which then reacts with the olefin to form the desired difluorocyclopropane-containing liquid crystal. Current time information in Bangalore, IN. This methodology underscores the feasibility of using precursors amenable to forming this compound or its derivatives for the targeted synthesis of fluorinated liquid crystals. The orientation of the C-F bonds within the cyclopropane (B1198618) ring can significantly influence the dielectric anisotropy (Δε) of the resulting liquid crystal, a critical parameter for display applications. Current time information in Bangalore, IN.

The synthesis of these advanced materials often involves multi-step sequences, where the difluorocyclopropane moiety is introduced at a strategic point. The inherent reactivity of the bromine atom in this compound could offer an advantage, allowing for its conversion to other functional groups necessary for building the final liquid crystal architecture.

Table 1: Representative Compounds in Fluorinated Liquid Crystal Synthesis

| Compound Name | Role in Synthesis |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Difluorocarbene precursor |

| Sodium Iodide | Co-reagent for difluorocarbene generation |

Monomer Applications in Polymerization Studies

The high ring strain of cyclopropane derivatives, including this compound, makes them attractive candidates for ring-opening polymerization (ROP). This polymerization technique can lead to the formation of polymers with unique structures and properties that are not accessible through conventional chain-growth polymerization of vinyl monomers.

The ring-opening of gem-difluorocyclopropanes can proceed through various mechanisms, including radical, cationic, or anionic pathways, often initiated by thermal or chemical means. beilstein-journals.org The resulting polymers would feature repeating units containing the 1,1-difluoroethylidene moiety, which can impart desirable characteristics such as high thermal stability and chemical resistance to the polymer backbone. Current time information in Bangalore, IN.

While specific, in-depth research studies detailing the polymerization of this compound as a monomer are not widely available in the public domain, the fundamental principles of cyclopropane chemistry suggest its potential in this field. The bromine atom on the ring could act as a functional handle, potentially influencing the polymerization process or allowing for post-polymerization modification of the resulting material. Commercial suppliers of "2-(2-Bromoethyl)-1,1-difluorocyclopropane" categorize it as a "Polymer Science Material Building Block," further indicating its intended utility in the synthesis of polymeric materials.

The exploration of this compound in polymerization studies represents a promising avenue for the development of novel fluorinated polymers with tailored properties for advanced applications in materials science and engineering. Further research is warranted to fully elucidate its polymerization behavior and the characteristics of the resulting polymers.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Field NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Mechanistic Insights

High-field NMR spectroscopy is the cornerstone for the structural elucidation of 2-Bromo-1,1-difluorocyclopropane in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms on the cyclopropane (B1198618) ring. The chemical shifts of these protons are typically found in the upfield region, and their signals are split into complex multiplets due to geminal and vicinal couplings with each other and, significantly, through-space or through-bond couplings with the fluorine atoms (J-coupling).

¹³C NMR: The carbon NMR spectrum is vital for identifying all carbon environments in the molecule. The carbon atom bonded to the two fluorine atoms (C1) exhibits a characteristic signal, typically a triplet due to one-bond C-F coupling. The other two carbons of the cyclopropane ring also show distinct resonances, with their chemical shifts influenced by the adjacent bromine and difluoromethyl groups.

¹⁹F NMR: ¹⁹F NMR is arguably the most informative technique for confirming the presence and environment of the fluorine atoms. For a gem-difluoro setup on a cyclopropane ring, the two fluorine atoms are often diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts. They typically appear as a pair of doublets (an AX system) due to geminal F-F coupling. The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for studying reaction mechanisms. acs.orgresearchgate.net The use of an internal standard, such as hexafluorobenzene (B1203771) (C₆F₆) or benzotrifluoride, allows for the quantitative monitoring of reactions. researchgate.netgoogle.comarkat-usa.org

| Nucleus | Technique | Solvent | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | 400 MHz NMR | CDCl₃ | ~1.5 – 2.5 | Complex multiplets due to H-H and H-F couplings. |

| ¹³C | 100 MHz NMR | CDCl₃ | C-F₂: ~110-120 C-Br: ~20-30 CH₂: ~15-25 | C-F₂: Triplet (¹JCF) Other carbons may show smaller couplings to fluorine. |

| ¹⁹F | 376 MHz NMR | CDCl₃ | Variable, dependent on diastereotopicity | Potentially two signals (doublets) due to geminal F-F coupling. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which in turn confirms its elemental composition with high precision. This technique can differentiate between compounds with the same nominal mass but different molecular formulas.

For C₃H₃BrF₂, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺). A key diagnostic feature is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units. In the mass spectra of similar halo-cyclopropanes, the most abundant peak (base peak) is often the fragment resulting from the loss of the halogen atom, in this case, [M-Br]⁺. researchgate.net

| Parameter | Information |

|---|---|

| Molecular Formula | C₃H₃BrF₂ |

| Calculated Exact Mass | 155.9437 u (for ⁷⁹Br isotope) |

| Expected Molecular Ion | [M]⁺ peaks at m/z ~156 and ~158, reflecting the ⁷⁹Br/⁸¹Br isotopic distribution. |

| Primary Fragmentation | Loss of bromine radical to form the [C₃H₃F₂]⁺ cation (m/z ~77). researchgate.net |

X-ray Crystallography for Solid-State Structure Determination, Stereochemical Analysis, and Ring Geometry Resolution

While obtaining a suitable single crystal of the volatile this compound can be challenging, X-ray crystallography on its non-volatile derivatives provides the most definitive structural information. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles in the solid state, offering unparalleled insight into the molecule's three-dimensional structure.

For gem-difluorocyclopropane derivatives, X-ray analysis reveals significant distortions from idealized geometries due to the steric bulk and high electronegativity of the fluorine atoms. acs.org Analysis of related structures shows that the F-C-F bond angle is compressed to around 104°, while the internal C-C-C angle of the cyclopropane ring at the substituted carbon is widened to approximately 114°, demonstrating the substantial ring strain and geometric impact of gem-difluoro substitution. acs.org This data is invaluable for understanding the compound's conformational preferences and reactivity. acs.orgbohrium.com

| Geometric Parameter | Typical Value | Significance |

|---|---|---|

| F-C-F Bond Angle | ~104° | Demonstrates compression from the ideal tetrahedral angle (109.5°) due to fluorine substituents. |

| Internal Ring C-C-C Angle | ~114° (at CF₂ carbon) | Indicates significant distortion and strain within the cyclopropane ring. |

| C-F Bond Length | ~1.35 Å | Reflects the strong, partially ionic character of the carbon-fluorine bond. |

Kinetic Monitoring and Reaction Progress Analysis

Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms. ¹⁹F NMR spectroscopy has proven to be a particularly effective technique for real-time reaction monitoring. acs.orgresearchgate.net

By introducing a chemically inert fluorinated compound as an internal standard (e.g., α,α,α-trifluorotoluene or benzotrifluoride), the consumption of starting materials and the formation of products can be accurately quantified over time. acs.orgresearchgate.net Aliquots can be taken from the reaction mixture at various intervals and analyzed by ¹⁹F NMR. The integration of the signals corresponding to the reactant and product relative to the constant signal of the internal standard allows for the determination of reaction rates, conversion, and yields without the need for isolation and purification at each time point. arkat-usa.orgrsc.org This method is crucial for studying dynamic equilibria, reaction intermediates, and for performing mechanistic investigations, such as determining kinetic isotope effects. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-bromo-1,1-difluorocyclopropane?

The synthesis of this compound typically involves cyclopropanation reactions using difluorocarbene precursors. A validated method involves the reaction of sodium bromodifluoroacetate (NaBr(CF₂)COO) with alkenes under high temperatures (180–190°C) in polar aprotic solvents like diglyme . This method, while effective, requires careful handling due to the hygroscopic nature of sodium bromodifluoroacetate. Alternative approaches may include transition-metal-catalyzed cyclopropanation, though these are less documented for bromo-difluorinated derivatives. Key challenges include controlling regioselectivity and minimizing side reactions such as ring-opening or over-halogenation.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

19F NMR is critical for identifying the difluoromethylene group, typically showing a singlet near δ -110 to -120 ppm due to equivalent fluorine atoms. 1H NMR can resolve cyclopropane ring protons, appearing as a multiplet in the δ 1.5–2.5 ppm range, with coupling constants (JHH ~5–10 Hz) indicative of ring strain. Mass spectrometry (EI-MS) often reveals a molecular ion peak at m/z 178 (C₃H₃BrF₂⁺) with fragmentation patterns confirming bromine and fluorine loss. For structural confirmation, X-ray crystallography (as applied in similar cyclopropane derivatives ) provides unambiguous bond-length and angle data, though crystal growth may require low-temperature conditions.

Advanced: How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound?

The electron-withdrawing nature of fluorine increases ring strain and electrophilicity, making the cyclopropane prone to nucleophilic attack (e.g., ring-opening by amines or alcohols). Bromine, as a leaving group, facilitates substitution reactions. For example, in SN2 reactions, the cyclopropane ring’s rigidity directs nucleophiles to attack anti-periplanar to the bromine. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in such reactions . Contrastingly, the geminal difluoro group stabilizes adjacent carbocations, enabling potential Friedel-Crafts or Wagner-Meerwein rearrangements under acidic conditions.

Advanced: What strategies resolve contradictions in pharmacological data for brominated cyclopropanes?

Conflicting biological activity data (e.g., receptor binding vs. cytotoxicity) may arise from solubility limitations or substituent steric effects. For instance, brominated aromatics exhibit a solubility cutoff (0.10–0.46 mmol/L) beyond which receptor modulation diminishes . To address discrepancies:

- Solubility optimization : Use co-solvents (e.g., DMSO) or pro-drug strategies.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric contributions.

- In silico modeling : Molecular docking can predict binding affinities and guide experimental prioritization.

Methodological: How to design experiments to study ring-opening reactions of this compound?

Substrate selection : Use nucleophiles with varying steric bulk (e.g., tert-butanol vs. methanol) to probe steric effects.

Kinetic analysis : Monitor reaction rates via in situ 19F NMR to detect intermediates (e.g., carbocations stabilized by fluorine).

Isotopic labeling : Introduce deuterium at the cyclopropane ring to study kinetic isotope effects (KIEs) and elucidate mechanisms (concerted vs. stepwise) .

Temperature control : Reactions at cryogenic temperatures (< -50°C) may trap transient intermediates.

Methodological: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods due to potential release of toxic HF or HBr vapors during decomposition.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- First aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent moisture absorption and bromine displacement .

Advanced: How can computational chemistry predict the stability of this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) to assess thermal stability. For example:

Advanced: What role does this compound play in materials science?

Its strained ring and halogen/fluorine content make it a precursor for:

- Fluorinated polymers : Ring-opening polymerization yields materials with high thermal stability and chemical resistance.

- Liquid crystals : Difluoro groups enhance anisotropic polarizability, critical for display technologies.

- Metal-organic frameworks (MOFs) : Bromine acts as a ligand for transition metals (e.g., Pd, Cu), enabling porous structure design .

Methodological: How to analyze competing reaction pathways in difluorocyclopropane synthesis?

Use kinetic vs. thermodynamic control experiments:

- Low-temperature reactions favor kinetic products (e.g., cyclopropane adducts).

- High-temperature or prolonged reactions may lead to thermodynamic products (e.g., indanes via C-F bond cleavage) .

GC-MS and HPLC can separate and identify competing products, while isotopic labeling (e.g., 13C) tracks carbon rearrangement pathways.

Advanced: What are the challenges in scaling up this compound synthesis?

- Exothermicity : Cyclopropanation reactions often release significant heat, requiring jacketed reactors with precise temperature control.

- Purification : Difluorocyclopropanes’ volatility necessitates low-temperature distillation or chromatography.

- Byproduct management : Sodium bromide and HF byproducts require neutralization (e.g., Ca(OH)₂ traps) to prevent equipment corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.